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Introduction
PU141 is a pyridoisothiazolone-based small molecule inhibitor that demonstrates selectivity for

the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two

enzymes are critical transcriptional co-activators involved in a myriad of cellular processes,

including cell growth, differentiation, and apoptosis. Dysregulation of p300/CBP activity is

implicated in the pathogenesis of various cancers, making them attractive targets for

therapeutic intervention. PU141 has been shown to induce histone hypoacetylation and inhibit

the growth of several cancer cell lines, positioning it as a promising candidate for further

preclinical and clinical investigation.[1] This technical guide provides a comprehensive overview

of the available data on PU141, including its mechanism of action, quantitative biological data,

and relevant experimental protocols.

Core Mechanism of Action
PU141 functions as a selective inhibitor of the catalytic HAT domain of p300 and CBP.[1] By

blocking the acetyltransferase activity of these enzymes, PU141 prevents the transfer of acetyl

groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This

leads to a state of histone hypoacetylation, which is generally associated with a more

condensed chromatin structure and transcriptional repression of target genes. Specifically,

treatment with PU141 has been observed to decrease the acetylation of histone H3 at lysine 14

(H3K14) and histone H4 at lysine 8 (H4K8).[1] The inhibition of p300/CBP-mediated acetylation
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of key cellular proteins disrupts signaling pathways that are crucial for cancer cell proliferation

and survival.

Quantitative Data
While specific IC50 and Ki values for PU141 against p300 and CBP are not readily available in

the public domain, data for the closely related pan-HAT inhibitor, PU139, from the same

chemical class, provides context for the expected potency and assay methodologies.

Table 1: In Vitro Inhibitory Activity of PU139 Against a Panel of Histone Acetyltransferases

Target HAT IC50 (µM)

p300 5.35

CBP 2.49

PCAF 9.74

Gcn5 8.39

Data for PU139, a related pyridoisothiazolone. Data extracted from a heterogeneous in vitro

HAT assay.

Table 2: In Vivo Antitumor Efficacy of PU141

Cancer Model Dosing Outcome

Neuroblastoma Xenograft
25 mg/kg, intraperitoneal

administration

Significant tumor volume

reduction (19%)[1]

Signaling Pathways and Experimental Workflows
The inhibition of p300/CBP by PU141 has downstream effects on multiple signaling pathways

critical for cancer progression. p300/CBP are key nodes that integrate various signaling inputs

to regulate gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://pdfs.semanticscholar.org/827f/0afb7d88301af5b21ca5d4f654e611800cfa.pdf
https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p300/CBP Signaling Hub

Upstream Signals Core Regulation

Downstream Effects

Growth Factors

p300 / CBP

Hormones Stress Signals

Transcription Factors
(e.g., p53, NF-κB, AP-1)

AcetylationHistone Acetylation
(H3, H4)

PU141

Target Gene Expression

Chromatin Remodeling

Cell Cycle Arrest Apoptosis

Click to download full resolution via product page

Caption: p300/CBP as a central regulator of gene expression.
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The following workflow outlines the general steps for evaluating a p300/CBP inhibitor like

PU141.

Experimental Workflow for p300/CBP Inhibitor Evaluation
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Caption: A typical workflow for characterizing a novel HAT inhibitor.

Experimental Protocols
Detailed experimental protocols for the specific characterization of PU141 are not publicly

available. However, based on the methodologies reported for similar compounds, the following

are representative protocols.

In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is based on a heterogeneous ELISA-based assay format commonly used for

screening HAT inhibitors.

Coating: A 96-well plate is coated with a histone H3-derived peptide substrate.

Reaction Mixture: A reaction mixture is prepared containing the recombinant p300 or CBP

enzyme, acetyl-CoA, and the test compound (PU141) at various concentrations in a suitable

assay buffer.

Incubation: The reaction mixture is added to the coated wells and incubated at 30°C for a

defined period (e.g., 1-2 hours) to allow for the enzymatic acetylation of the peptide

substrate.

Washing: The plate is washed to remove unreacted components.

Detection: A primary antibody that specifically recognizes the acetylated lysine residue on

the histone peptide is added to the wells, followed by a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase).

Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added to

generate a detectable signal (e.g., colorimetric or chemiluminescent), which is proportional to

the amount of histone acetylation.

Data Analysis: The signal is quantified using a plate reader, and IC50 values are calculated

by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation (MTS) Assay
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This protocol outlines a common method for assessing the effect of a compound on cancer cell

growth.

Cell Seeding: Cancer cells (e.g., HL-60 or LNCaP) are seeded into a 96-well plate at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of PU141 or a

vehicle control (e.g., DMSO).

Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell

culture conditions.

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-

(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

Incubation: The plate is incubated for a further 1-4 hours, during which viable cells

metabolize the MTS tetrazolium salt into a colored formazan product.

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using

a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle control, and GI50 (concentration for 50% growth inhibition) values are

determined.

Western Blot for Histone Acetylation
This protocol is used to assess the effect of PU141 on histone acetylation levels within cells.

Cell Treatment and Lysis: Cancer cells are treated with PU141 for a specific duration. After

treatment, cells are harvested, and histones are extracted using an acid extraction method.

Protein Quantification: The concentration of the extracted histones is determined using a

protein assay (e.g., Bradford or BCA assay).

SDS-PAGE: Equal amounts of histone extracts are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine

serum albumin in TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

acetylated histones (e.g., anti-acetyl-H3K14 or anti-acetyl-H4K8) and a loading control (e.g.,

anti-total Histone H3).

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: The membrane is treated with a chemiluminescent substrate, and the signal is

detected using an imaging system.

Analysis: The intensity of the bands corresponding to the acetylated histones is quantified

and normalized to the loading control to determine the relative change in histone acetylation.

Conclusion
PU141 is a selective inhibitor of the p300/CBP histone acetyltransferases with demonstrated

anticancer activity in vitro and in vivo. Its mechanism of action, centered on the induction of

histone hypoacetylation, disrupts critical oncogenic signaling pathways. While detailed

quantitative data and specific experimental protocols for PU141 are not fully available in the

public literature, the information presented in this guide, based on closely related compounds

and standard methodologies, provides a solid foundation for researchers and drug developers

interested in this promising therapeutic agent. Further investigation is warranted to fully

elucidate the therapeutic potential of PU141.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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